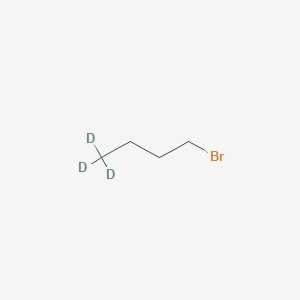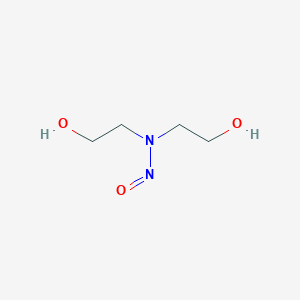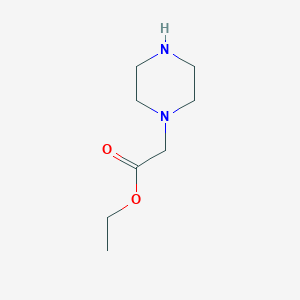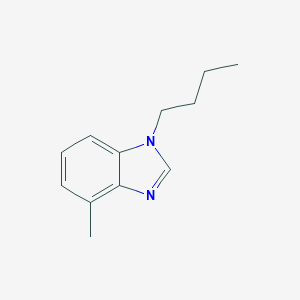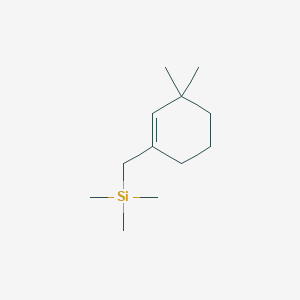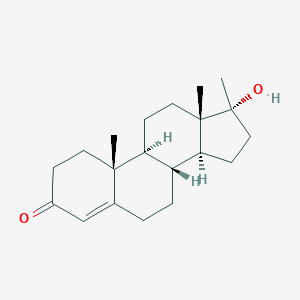
17-Epimethyltestosterone
説明
17-Epimethyltestosterone, also known as 17α-methyltestosterone, is a synthetic anabolic steroid that has been studied for its metabolic pathways and effects on the human body. It is a derivative of testosterone, modified to enhance its anabolic properties and to resist metabolic breakdown, thus prolonging its activity in the body .
Synthesis Analysis
The synthesis of 17-epimers of anabolic steroids, including 17α-methyltestosterone, involves the preparation of 17β-sulfate derivatives that spontaneously hydrolyze in water to several dehydration products, leading to the formation of 17α-hydroxy-17β-methyl epimers . The 17β-sulfate is typically prepared by reacting the 17β-hydroxy-17α-methyl steroid with sulfur trioxide pyridine complex .
Molecular Structure Analysis
The molecular structure of 17-epimethyltestosterone and its epimers can be characterized using nuclear magnetic resonance (NMR) spectroscopy. For instance, 1H NMR spectra show a chemical shift for the C-18 protons of the 17β-methyl epimer, indicating the 17α configuration of these derivatives . Additionally, 13C NMR spectra display differences in shielding effects for carbons 12-18 and 20 between the 17-epimeric steroids .
Chemical Reactions Analysis
The chemical reactions involving 17-epimethyltestosterone include epimerization and dehydration reactions of the 17β-hydroxy group. These reactions are not dependent on the chemical features of the steroids but are inherent to the chemistry of the tertiary 17β-hydroxy group . The formation of 17-epimers and 18-nor-17,17-dimethyl-13(14)-enes derivatives is a result of the rearrangement of their 17β-sulfate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 17-epimethyltestosterone and its metabolites can be analyzed through various chromatographic and mass spectrometric techniques. Gas chromatography-(tandem) mass spectrometry (GC-MS/MS) is used for the detection and characterization of metabolites, which can include fully reduced steroid A-ring structures with modifications at different positions of the steroid backbone . The electron impact mass spectra of the underivatized and trimethylsilylated epimers are often identical, and gas chromatography can separate the epimers based on their elution times .
Relevant Case Studies
In vivo studies with human male volunteers have shown that only certain anabolic steroids yield the corresponding 17-epimers and their derivatives in urine samples, suggesting that the in vivo formation of these metabolites is dependent on phase I and phase II metabolic reactions . Additionally, novel metabolites of 17α-methyltestosterone have been detected in HepG2 cell in vitro metabolic models and in human urine, which may serve as long-term markers for doping drug testing . Effects of 17α-methyltestosterone on the transcriptome, gonadal histology, and sex steroid hormones have been studied in fish, revealing its interference with the endocrine system and various physiological processes .
科学的研究の応用
Radioimmunoassay Applications
- Radioimmunoassay in Methandienone Metabolite Detection: A study by Mann, Benkö, and Kocsár (1981) developed a radioimmunoassay method for 17-epimethyltestosterone to follow the excretion of methandienone metabolites in human urine. This method showed higher effectiveness in detecting these metabolites due to the presence of higher amounts of epi-configurated metabolites (Mann, Benkö, & Kocsár, 1981).
Metabolism and Detection Studies
- Detection of Methyltestosterone Metabolites: Pozo et al. (2009) reinvestigated the metabolism of methyltestosterone and identified epimethyltestosterone as a minor metabolite. This finding was significant in the context of doping control and the detection of methyltestosterone misuse (Pozo et al., 2009).
- Urinary Metabolism of Δ6-Methyltestosterone: Parr et al. (2011) identified Δ6-epimethyltestosterone as a primary urinary metabolite in a study involving "Jungle Warfare," a dietary supplement containing steroids. This research highlighted the role of epimethyltestosterone in steroid metabolism and detection (Parr et al., 2011).
Steroid Synthesis and Immunoassay Development
- Synthesis of Carboxymethyltestosterone Conjugates: Miyake et al. (1982) investigated the synthesis of carboxymethyltestosterone derivatives to develop conjugates for testosterone radioimmunoassays. This study contributed to the understanding of steroid synthesis and its application in immunoassays (Miyake et al., 1982).
Epimerization Studies
- Epimerization of 17α-Methyl Anabolic Steroids: Schänzer, Opfermann, and Donike (1992) conducted a study on the epimerization of various anabolic steroids, including 17-epimethyltestosterone, to understand their metabolism and synthesis in humans. This research provided crucial insights into the metabolic pathways of anabolic steroids (Schänzer, Opfermann, & Donike, 1992).
Steroid Biochemistry and Molecular Biology
- Characterization of Steroid Metabolizing Enzymes: Research has been conducted to understand the interaction of various steroids, including epimethyltestosterone, with steroid-metabolizing enzymes in the human body. These studies contribute to the broader understanding of steroid biochemistry and molecular biology in humans (Various Authors, Various Years).
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-MPRNQXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427652 | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Epimethyltestosterone | |
CAS RN |
2607-14-9 | |
| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Epimethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-EPIMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



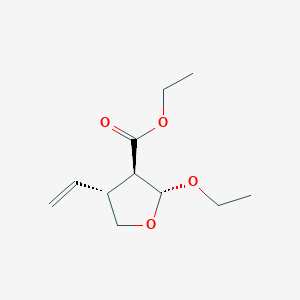
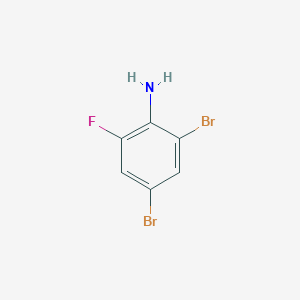
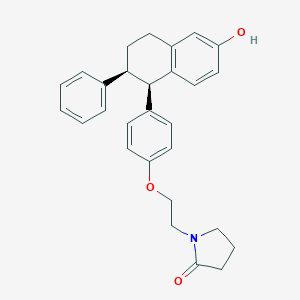
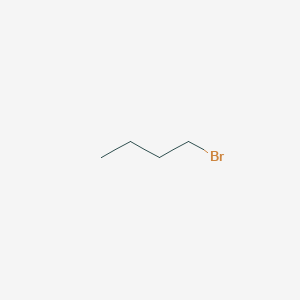
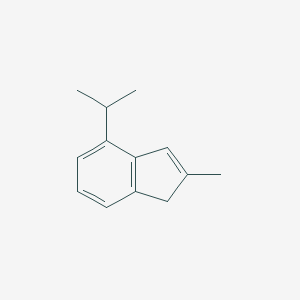
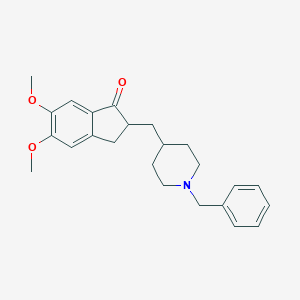
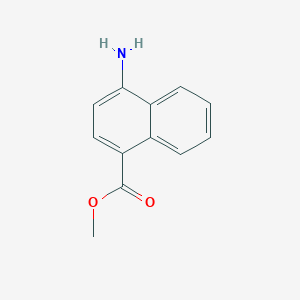
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
